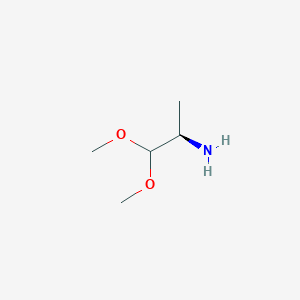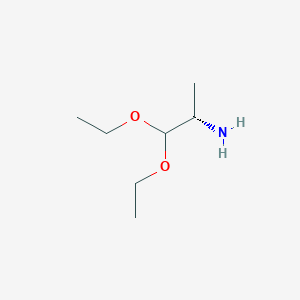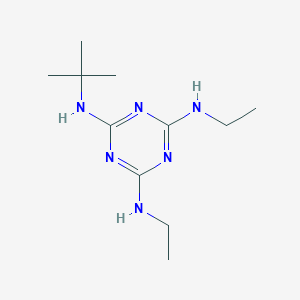
Bis(ethylamino)-tert-butylamino-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine is a chemical compound with the molecular formula C11H22N6 and a molecular weight of 238.33 g/mol . This compound belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with tert-butylamine and diethylamine . The reaction is carried out in a solvent such as dichloromethane or 1,4-dioxane under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of cyanuric chloride, tert-butylamine, and diethylamine, along with appropriate solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or diethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield substituted triazines, while oxidation can produce triazine oxides .
Scientific Research Applications
N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the modulation of their functions .
Comparison with Similar Compounds
Similar Compounds
N2,N4,N6-trimethyl-1,3,5-triazine-2,4,6-triamine: Similar structure but with methyl groups instead of tert-butyl and diethyl groups.
N2,N4,N6-tridodecyl-1,3,5-triazine-2,4,6-triamine: Contains longer alkyl chains, leading to different physical and chemical properties.
Uniqueness
N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
2-N-tert-butyl-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBDPVUYWSIIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC(C)(C)C)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35651-07-1 |
Source


|
| Record name | 6-(tert-butylimino)-2-N,4-N-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
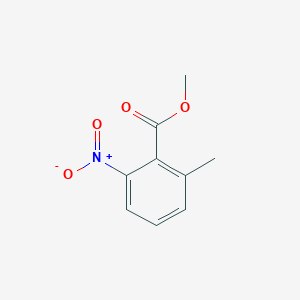

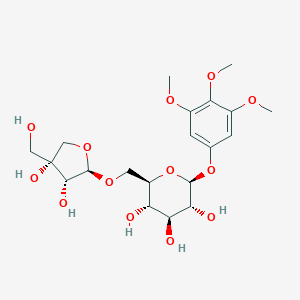

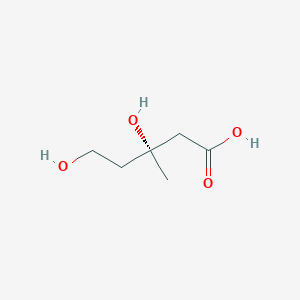
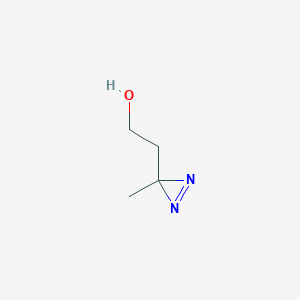

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
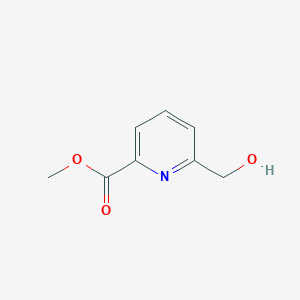
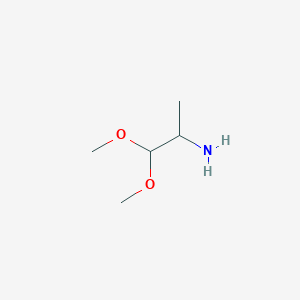
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
